Faster In Vivo Brain PET Binding Kinetics vs. Non-Cyclobutyl H3 Receptor Radioligand GSK189254
A cyclobutylpiperazine-containing H3 receptor radioligand, 4-(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]-N-methyl-benzamide (compound 5), demonstrated faster in vivo brain binding kinetics compared to the non-cyclobutyl frontrunner radioligand GSK189254 (compound 1) in PET imaging studies [1]. While both compounds exhibited comparable Bmax values in Scatchard analysis of rat and nonhuman primate brain tissue, the binding kinetics for [11C]5 were faster than for [11C]1, a property that offers potential for improved quantification of H3 receptors in human brain [1].
| Evidence Dimension | In vivo brain PET binding kinetics |
|---|---|
| Target Compound Data | Faster binding kinetics; Bmax in good agreement with comparator |
| Comparator Or Baseline | GSK189254 (non-cyclobutyl H3 radioligand); similar binding characteristics but slower kinetics |
| Quantified Difference | Binding kinetics appeared faster for cyclobutylpiperazine-containing ligand [11C]5 than for comparator [11C]1 |
| Conditions | PET imaging in mice and nonhuman primates; in vitro autoradiography on rat, guinea pig, and human brain slices |
Why This Matters
Faster binding kinetics enable shorter PET scan durations and reduced patient radiation exposure, making cyclobutylpiperazine-based ligands the preferred choice for clinical H3 receptor imaging applications over slower-kinetics alternatives.
- [1] Schou, M., et al. (2016). Discovery and Preclinical Validation of [(11)C]AZ13153556, a Novel Probe for the Histamine Type 3 Receptor. ACS Chemical Neuroscience, 7(2), 177-184. doi: 10.1021/acschemneuro.5b00268 View Source
